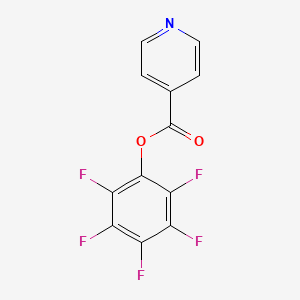

Pentafluorophenyl pyridine-4-carboxylate

Beschreibung

Significance of Activated Esters in Contemporary Chemical Synthesis

Activated esters are a class of esters that are particularly susceptible to nucleophilic attack, rendering them highly effective acylating agents. rsc.org This enhanced reactivity, when compared to simple alkyl esters, is achieved by incorporating an electron-withdrawing group in the alkoxy portion of the ester. rsc.org This modification makes the carbonyl carbon more electrophilic and the alkoxy group a better leaving group.

In contemporary chemical synthesis, particularly in the formation of amide bonds, activated esters have become indispensable. The synthesis of peptides, for instance, relies heavily on the efficient and selective formation of amide linkages between amino acids. Activated esters facilitate this process under mild conditions, minimizing side reactions and preserving the integrity of sensitive functional groups often present in complex molecules. wikipedia.org The use of activated esters has in many cases replaced harsher methods that might employ acyl chlorides, which can be unstable and produce corrosive byproducts. nih.gov

The Role of Perfluorinated Phenols in Ester Activation Strategies

Perfluorinated phenols, particularly pentafluorophenol (B44920), are highly effective reagents for creating activated esters. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the acidity of the phenolic proton and stabilizes the resulting pentafluorophenoxide leaving group. numberanalytics.com When attached to a carboxyl group, the pentafluorophenyl moiety renders the ester exceptionally reactive towards nucleophiles.

Pentafluorophenyl (PFP) esters are among the most reactive activated esters used in organic synthesis. wikipedia.org A key advantage of PFP esters is their relative stability towards spontaneous hydrolysis compared to other activated esters, such as N-hydroxysuccinimidyl (NHS) esters, which allows for more flexible reaction conditions, including the presence of water in some cases. wikipedia.org

The high reactivity and stability of PFP esters have made them valuable tools in bioconjugation, where they are used to attach labels, such as fluorophores or haptens, to proteins and other biomolecules. wikipedia.org In solid-phase peptide synthesis, Fmoc-amino acid pentafluorophenyl esters have been successfully employed, demonstrating their effectiveness in constructing complex peptide chains. rsc.org The pentafluorophenyl group's influence also extends to tuning the properties of materials, such as enhancing thermal stability and hydrophobicity in polymers. smolecule.com

Importance of the Pyridine-4-carboxylate Moiety in Bioactive and Functional Molecules

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a key structural component in a vast number of biologically active molecules, including natural products, vitamins, and coenzymes. nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, and its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. nih.gov

The pyridine-4-carboxylate, also known as isonicotinate, is an isomer of pyridine carboxylic acid that is found in many pharmaceuticals. nih.gov For instance, it is a precursor to the anti-tubercular drug isoniazid. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for a molecule's interaction with a biological receptor or for its pharmacokinetic profile.

The incorporation of the pyridine-4-carboxylate moiety into a larger molecule can impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov In the context of pentafluorophenyl pyridine-4-carboxylate, the pyridine-4-carboxylate portion of the molecule provides a scaffold that is recognized in many biological systems, while the pentafluorophenyl ester provides the reactive handle for covalently linking this scaffold to other molecules of interest. This combination makes it a potentially valuable reagent in the development of new therapeutic agents and chemical probes.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

|---|---|

| Chemical Formula | C12H4F5NO2 |

| Molecular Weight | 289.16 g/mol |

| CAS Number | 360574-34-1 |

| Synonyms | Pentafluorophenyl isonicotinate, (2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECUXNAZTVWKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373056 | |

| Record name | Pentafluorophenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360574-34-1 | |

| Record name | Pentafluorophenyl pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentafluorophenyl Pyridine 4 Carboxylate and Analogous Activated Esters

Direct Esterification Routes

Direct esterification methods involve the conversion of a carboxylic acid into an activated ester through a stable, isolable intermediate. These routes are often straightforward and allow for the purification of the activated ester before its use in subsequent reactions.

A common and effective method for the synthesis of pentafluorophenyl pyridine-4-carboxylate involves the initial conversion of isonicotinic acid (also known as pyridine-4-carboxylic acid) into its corresponding acyl chloride, isonicotinoyl chloride. nih.govwikipedia.org This is typically achieved by reacting isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting isonicotinoyl chloride hydrochloride is a reactive intermediate that is often used directly without extensive purification. nih.gov

The subsequent esterification is accomplished by reacting the isonicotinoyl chloride hydrochloride with pentafluorophenol (B44920) in the presence of a base, such as triethylamine (B128534), in an inert solvent like tetrahydrofuran (B95107) (THF). nih.gov The base neutralizes the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the desired pentafluorophenyl ester. This method provides a reliable route to the target compound, with the product being a crystalline solid that can be purified by recrystallization. nih.gov

A representative procedure for this synthesis is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Isonicotinic acid | Thionyl chloride, DMF (cat.) | Isonicotinoyl chloride hydrochloride |

| 2 | Isonicotinoyl chloride hydrochloride, Pentafluorophenol | Triethylamine, THF | This compound |

This two-step process is advantageous as it utilizes readily available starting materials and follows a well-established synthetic protocol. The formation of the highly reactive acyl chloride intermediate ensures efficient conversion to the final activated ester.

The mixed anhydride (B1165640) method is another versatile strategy for the activation of carboxylic acids, including pyridine (B92270) carboxylates. nih.gov This approach involves the reaction of the carboxylic acid with an acid chloride or another activated acyl species to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by an alcohol, in this case, pentafluorophenol, to yield the desired ester.

For the derivatization of pyridine carboxylates, a common approach is to use an activating agent like 2-methyl-6-nitrobenzoic anhydride. nih.gov The pyridine carboxylic acid reacts with this anhydride to form a mixed anhydride, which then reacts with the alcohol to form the ester. This method has been shown to provide better yields compared to the acyl chloride method in certain cases for the synthesis of other pyridine-carboxylate derivatives. nih.gov

The general scheme for the mixed anhydride approach is as follows:

Formation of the Mixed Anhydride: The pyridine carboxylic acid is reacted with a suitable acid anhydride or acid chloride in the presence of a base.

Esterification: The resulting mixed anhydride is then treated with the desired alcohol (e.g., pentafluorophenol) to form the final ester product.

This method avoids the often harsh conditions required for the formation of acyl chlorides and can be particularly useful for sensitive substrates. The choice of the activating agent for the mixed anhydride formation is crucial for the success of the reaction and can be tailored to the specific substrate and desired reactivity.

Indirect Activation Strategies and In Situ Approaches

Indirect activation strategies offer an alternative to the isolation of highly reactive intermediates. These methods generate the activated species in the same reaction vessel ("in situ") where it will be consumed, often leading to more efficient one-pot procedures.

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) has emerged as a powerful reagent for the direct conversion of carboxylic acids into their corresponding pentafluorophenyl esters. researchgate.net This method is particularly valuable in peptide synthesis for the preparation of N-protected amino acid pentafluorophenyl esters. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine, in an appropriate solvent.

The mechanism involves the reaction of the carboxylic acid with PFP-TFA to form a highly reactive mixed anhydride, which then rearranges to the stable pentafluorophenyl ester and trifluoroacetic acid. This approach is advantageous due to its mild reaction conditions and the formation of volatile byproducts, which simplifies the purification of the desired activated ester. researchgate.net While this method has been extensively used for amino acids, the principle can be extended to the synthesis of other activated esters, including those derived from pyridine carboxylic acids.

| Carboxylic Acid | Reagent | Product |

| R-COOH | Pentafluorophenyl trifluoroacetate | R-COOPFP |

This method represents an efficient and high-yield procedure for the preparation of pentafluorophenyl esters. researchgate.net

A more recent and innovative approach involves the use of pentafluoropyridine (B1199360) (PFP) for the in situ generation of acyl fluorides from carboxylic acids. rsc.orgnih.govnih.gov Acyl fluorides are valuable synthetic intermediates that can be challenging to isolate due to their susceptibility to degradation. nih.gov The use of PFP allows for their generation under mild conditions, and they can be subsequently used in one-pot reactions to form esters and other derivatives. rsc.orgnih.gov

This methodology offers a simple, one-pot synthesis of esters directly from the parent carboxylic acids. nih.gov The reaction proceeds by mixing the carboxylic acid with pentafluoropyridine, which acts as a deoxyfluorination reagent to generate the acyl fluoride (B91410) in situ. nih.govacs.org The subsequent addition of an alcohol, such as a phenol, leads to the formation of the corresponding ester in good yields. acs.org

This in situ approach overcomes the challenges associated with the handling of unstable acyl fluorides and avoids the need for harsh reagents often used in their preparation. rsc.org The reaction conditions are generally mild, making this method compatible with a wide range of functional groups.

| Reactants | Reagent | Intermediate | Product |

| Carboxylic Acid, Alcohol | Pentafluoropyridine | Acyl Fluoride (in situ) | Ester |

This one-pot deoxyfluorination-esterification reaction provides a convenient and efficient route to a variety of esters. researchgate.net

Applications of Pentafluorophenyl Pyridine 4 Carboxylate in Complex Molecule Synthesis

Role as a Key Acylating Agent in Organic Transformations

The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group. This intrinsic property renders PFP esters, such as Pentafluorophenyl Pyridine-4-carboxylate, potent acylating agents capable of reacting with a wide range of nucleophiles under mild conditions. nih.gov

Chemoselective Acylation of Diverse Nucleophiles

Pentafluorophenyl esters exhibit a high degree of reactivity that allows for the chemoselective acylation of various nucleophiles. nih.gov This reactivity is particularly advantageous in the synthesis of complex molecules possessing multiple functional groups. Primary amines, being strong nucleophiles, react readily with PFP esters to form stable amide bonds. wikipedia.org This transformation is fundamental in the construction of peptides and other amide-containing pharmaceuticals.

| Nucleophile Type | Relative Reactivity | Resulting Functional Group | Significance |

|---|---|---|---|

| Primary Amines (R-NH₂) | Very High | Amide | Core reaction for peptide and amide synthesis |

| Secondary Amines (R₂NH) | High | Amide | Formation of tertiary amides |

| Alcohols (R-OH) | Moderate | Ester | Useful for ester synthesis under mild conditions |

| Thiols (R-SH) | Moderate | Thioester | Synthesis of thioesters and related compounds |

Synthesis of N-Trifluoromethyl Amides via Activated Esters

The synthesis of N-trifluoromethyl (N-CF₃) amides, functional groups of growing importance in pharmaceuticals, can be effectively achieved using PFP esters as activated precursors. researchgate.netnih.gov A notable strategy involves the reaction of PFP esters with an in situ generated silver-N(R)(CF₃) species, which is formed from the desulfurization of isothiocyanates with silver fluoride (B91410). researchgate.netnih.gov

This method leverages the high reactivity of the PFP ester to acylate the transient trifluoromethylamine intermediate under mild, room temperature conditions. nih.gov The use of acyl chlorides, fluorides, and specifically pentafluorophenyl esters has been shown to be suitable for this transformation, accommodating a broad array of functional groups and enabling the synthesis of previously inaccessible N-CF₃ amide structures. researchgate.net

Advanced Amide Bond Formation Methodologies

Amide bond formation is one of the most frequently performed reactions in medicinal and organic chemistry. PFP esters provide a robust platform for developing advanced, efficient, and clean methodologies for this critical transformation.

Facilitating Amide Synthesis in the Presence of Polymeric Reagents and Catalysts

A significant advancement in amide synthesis involves the use of polymeric (solid-phase) reagents and catalysts to simplify reaction workup and purification. google.com PFP esters are highly compatible with this approach. In one method, a carboxylic acid is activated as its PFP ester using reagents like pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) in the presence of a polymer-bound base, such as polyvinylpyridine, and a polymeric catalyst like poly-4-dimethylaminopyridine (poly-DMAP). google.com

After the subsequent coupling reaction with an amine, any excess reagents or by-products can be removed by simple filtration. For example, scavenger resins like polymeric amine resins can be used to quench excess PFP ester, or acidic ion-exchange resins can remove excess amine. google.com This methodology avoids the need for traditional purification techniques like chromatography, leading to extremely pure products with a simplified workflow, which is particularly valuable for the construction of compound libraries. google.com

| Advantage | Description |

|---|---|

| Simplified Purification | By-products and excess reagents are bound to a solid support and removed by filtration. google.com |

| High Product Purity | Avoids contamination from soluble reagents, leading to cleaner products without chromatography. google.com |

| Process Automation | The streamlined workflow is amenable to high-throughput synthesis and automation. |

| Reagent Recyclability | In some cases, the polymeric reagents can be regenerated and reused, improving cost-effectiveness. |

Utilization in Peptide Synthesis

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a demanding process that requires highly efficient and reliable coupling methods. PFP esters have become a valuable tool in this field, particularly in solid-phase peptide synthesis (SPPS).

Pre-activated Pentafluorophenyl Amino Acid Esters in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid chain is assembled sequentially on a solid resin support. The key step is the formation of a peptide bond between the resin-bound growing peptide and the next amino acid in the sequence. This requires the carboxylic acid group of the incoming amino acid to be "activated." Pre-activated PFP esters of N-protected amino acids, such as Fmoc- and Boc-amino acid-OPfp, are widely used for this purpose. nih.govnih.govrsc.org

These PFP esters offer an ideal combination of properties: they are often stable, crystalline solids that are easy to handle, yet they are highly reactive, leading to rapid coupling rates comparable to those achieved with symmetrical anhydrides. nih.govnih.gov Their use avoids the need for in situ activation at each step, simplifying the synthetic process and automation. The coupling reactions are typically performed in polar solvents like dimethylformamide (DMF) and can be catalyzed by additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to further enhance reaction rates and minimize side reactions. nih.gov The successful synthesis of difficult peptide sequences has been demonstrated using this methodology. rsc.org

| Property | PFP Esters | Other Active Esters (e.g., p-nitrophenyl) | In Situ Reagents (e.g., DCC) |

|---|---|---|---|

| State | Stable, often crystalline solids nih.gov | Often stable solids | Reagents added as liquids or solutions |

| Reactivity | High, rapid coupling nih.gov | Lower, may require catalysts | High, but can have side reactions |

| Handling | Pre-activated, easy to handle | Pre-activated, easy to handle | Requires in situ mixing, potential for side products like DCU |

| By-products | Soluble pentafluorophenol (B44920) | Soluble p-nitrophenol | Insoluble dicyclohexylurea (DCU) can complicate purification |

One-Pot Strategies for Amino Group Protection and Carboxyl Group Activation

In peptide synthesis, the protection of the amino group and the activation of the carboxyl group are fundamental steps. rsc.org A highly desirable approach is to accomplish both transformations in a single step. rsc.orgnih.gov The use of pentafluorophenyl-based reagents offers an effective one-pot strategy for the simultaneous protection and activation of amino acids. nih.govchim.it

This process is typically initiated by the reaction between an amino acid and a pentafluorophenyl carbonate. chim.it This reaction first results in the protection of the amino group as a carbamate (B1207046) derivative. rsc.orgchim.it The newly formed N-protected amino acid then reacts with another equivalent of the pentafluorophenyl carbonate, leading to the formation of an active anhydride (B1165640). chim.it This intermediate subsequently reacts with the liberated pentafluorophenolate anion to yield the final product: an N-protected amino acid with its carboxyl group activated as a pentafluorophenyl ester. chim.it

The efficiency of this one-pot reaction is influenced by the nature of the pentafluorophenyl carbonate and the specific amino acid used. rsc.org For instance, a very efficient method has been reported using propargyl pentafluorophenyl carbonate (PocOPfp), where the amino group is protected as a propargyloxycarbonyl (Poc) derivative and the carboxyl group is activated as a pentafluorophenyl (Pfp) ester, with yields ranging from 60% to 87%. lookchem.com The choice of base and solvent is also critical; studies have shown that using pyridine (B92270) as the base in a dimethylformamide (DMF) solvent provides the best results, minimizing the formation of unwanted side products. chim.it

Table 1: Reagents and Conditions for One-Pot Protection and Activation

| Reagent | Base | Solvent | Outcome |

|---|---|---|---|

| Propargyl pentafluorophenyl carbonate (PocOPfp) | Pyridine | DMF | Simultaneous N-protection (Poc) and carboxyl activation (Pfp ester) |

Application in Peptide Conjugation and Bioconjugation Methodologies

Pentafluorophenyl esters are valuable reagents in peptide conjugation and bioconjugation due to their favorable chemical properties. nih.govorganic-chemistry.org These esters are relatively stable against hydrolysis in aqueous environments and are highly reactive towards primary amino groups, allowing for reliable coupling reactions with minimal side reactions. nih.govorganic-chemistry.org This reactivity is fundamental to the formation of peptide-drug conjugates (PDCs), a class of therapeutics that combines the targeting ability of peptides with the potency of small-molecule drugs. nih.govnih.gov

The pentafluorophenyl ester of pyridine-4-carboxylic acid can act as a linker, covalently attaching a peptide to another molecule, such as a therapeutic agent or a diagnostic probe. nih.gov The methodology can be finely controlled. For example, by using mixed esters, such as combined pentafluorophenyl and o-fluorophenyl esters of dicarboxylic acids, a stepwise conjugation can be achieved. organic-chemistry.org The pentafluorophenyl ester reacts faster under milder basic conditions, allowing for the first conjugation, while the less reactive o-fluorophenyl ester requires a stronger base and longer reaction time for the second conjugation. organic-chemistry.org This differential reactivity provides precise control over the synthesis of heteroconjugates. organic-chemistry.org

Bioconjugation strategies are also critical for the development of radiolabeled peptides for medical imaging and therapy. nih.gov The stability and reactivity of activated esters like this compound make them suitable for linking peptides to chelating agents that can bind radionuclides. nih.gov

Broader Applications in Derivatization and Functionalization Reactions

Beyond peptide chemistry, this compound and its related structures are involved in a range of derivatization and functionalization reactions, including the synthesis of isotopically labeled compounds, functionalized steroids, and complex heterocyclic systems.

Reductive Transformations for Deuterium-Labeled Compounds

Deuterium-labeled compounds are of significant interest in pharmaceutical research as the substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, potentially improving a drug's metabolic stability and half-life. The pentafluorophenyl (Pfp) ester group serves as an effective activating group for the synthesis of α-deuterated carboxylic acid derivatives.

Research has shown that the electron-withdrawing nature of the Pfp group significantly increases the acidity of the α-hydrogen of the ester. This increased acidity allows for a highly regioselective hydrogen/deuterium (H/D) exchange at the α-position under mild conditions, using D₂O as the deuterium source and a base like triethylamine (B128534) (Et₃N) as a catalyst. Once the α-deuterated Pfp ester is formed, its high reactivity can be exploited to synthesize a variety of valuable deuterated molecules, including drugs and their intermediates, with high yields and levels of deuterium incorporation.

Synthesis of Pyridine-4-carboxylic Acid Derivatives via C4-Selective Carboxylation

Pyridine-4-carboxylic acid (isonicotinic acid) and its derivatives are important structural motifs found in many bioactive molecules and pharmaceuticals. The development of methods for the selective functionalization of the pyridine ring is therefore of great interest. A significant challenge has been the direct C-H carboxylation of pyridines at the C4-position.

A practical one-pot method has been developed for the C4-selective carboxylation of pyridines using carbon dioxide (CO₂). The process involves an initial C-H phosphination of the pyridine ring, which forms a pyridylphosphonium salt intermediate. This is followed by a novel copper-catalyzed carboxylation of the phosphonium (B103445) salt with CO₂ at atmospheric pressure. The reaction proceeds under mild conditions at room temperature and demonstrates good tolerance for various functional groups, making it suitable for the late-stage modification of complex, drug-like molecules. This strategy provides an efficient route to synthesize the core pyridine-4-carboxylic acid structure, which can then be converted to activated esters like this compound.

Table 2: Key Components of C4-Selective Carboxylation of Pyridines

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates carboxylation | Copper(I) chloride (CuCl) |

| Ligand | Stabilizes the catalyst | TMEDA (N,N,N',N'-tetramethylethylenediamine) |

| Reductant | Required for the catalytic cycle | Diethylzinc (ZnEt₂) |

| Carbon Source | Provides the carboxyl group | Carbon Dioxide (CO₂) |

Derivatization of Hydroxysteroids with Pyridine-Carboxylate Moieties for Analytical Applications

The sensitive and specific detection of hydroxysteroids is crucial in many areas of biological and clinical analysis. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a powerful analytical technique for this purpose, but the detection sensitivity of native steroids can be low. Chemical derivatization is employed to enhance the ionization efficiency and detection signal of these molecules.

Derivatizing hydroxysteroids with pyridine-carboxylate moieties, such as isonicotinate, has proven to be a simple and versatile method for improving their analysis by LC-ESI-MS in positive ion mode. The pyridine ring provides a high-proton affinity site, leading to the predominant formation of the protonated molecular ion [M+H]⁺ during electrospray ionization. This results in a stable and intense signal, significantly enhancing detection sensitivity. The derivatization can be achieved using methods like the mixed anhydride method, which converts the hydroxyl groups of steroids into the corresponding pyridine-carboxylate esters. This technique is applicable to both phenolic and alcoholic hydroxyl groups, making it broadly useful for various hydroxysteroids.

Preparation of Pentafluorophenyl- and Pyridinyl-Substituted Allenes

Allenes are molecules with a unique structure of two cumulative double bonds, which makes them valuable building blocks in organic synthesis. The incorporation of both pentafluorophenyl and pyridinyl groups into an allene (B1206475) structure can impart desirable properties for applications in medicinal chemistry and materials science. While a direct synthesis using this compound is not explicitly detailed, methods exist for the synthesis of allenes containing each of these important functional groups.

The synthesis of pentafluorophenyl-substituted allenes can be achieved through reactions involving pentafluorophenylcopper reagents. organic-chemistry.org These organometallic reagents react with secondary and tertiary propargylic substrates to form allenes regiospecifically in good yields. organic-chemistry.org Separately, the synthesis of multi-substituted allenes bearing a pyridyl group has been accomplished through a nickel-catalyzed Sₙ2' substitution reaction. In this method, propargyl esters react with organoaluminum reagents in the presence of a nickel catalyst to produce the corresponding pyridyl-substituted allenes with high selectivity and yields.

Integration into Materials Science and Emerging Research Directions

Application in Advanced Materials Synthesis

The application of PFP esters in polymer chemistry provides a powerful platform for creating functional materials with precisely controlled properties. The activated nature of the ester facilitates reactions with a wide range of nucleophiles, such as primary and secondary amines, under mild conditions. rsc.org

Polymers featuring pendant pentafluorophenyl ester groups are valuable as highly versatile precursors for functional materials. researchgate.net These "scaffold" polymers can be synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netacs.org The resulting polymers, such as poly(pentafluorophenyl methacrylate) (PPFMA), serve as platforms for post-polymerization modification. acs.org This strategy allows for the introduction of a diverse array of functional moieties by reacting the pendant PFP esters with various amine-containing molecules. researchgate.net

This methodology has been successfully employed to:

Create polymers with functional end groups. acs.org

Develop nanosized drug-delivery vehicles like polymersomes. nih.gov

Synthesize single-chain polymer nanoparticles (SCNPs) that can be functionalized to mimic proteins. rsc.org

Prepare polymer brushes capable of capturing and purifying target proteins. rsc.org

The key advantage of this approach is the ability to produce a library of functional polymers from a single, well-defined precursor polymer, simply by varying the nucleophile used in the modification step.

Pentafluorophenyl esters are instrumental in the synthesis of functionalized cyclic carbonate monomers, which are essential building blocks for creating biodegradable and biocompatible polycarbonates with tailored architectures. nih.govibm.com An improved two-step synthetic route has been developed that utilizes a versatile cyclic carbonate intermediate functionalized with an active PFP ester group. nih.govibm.com

This PFP-functionalized monomer is stable and can be synthesized on a large scale. nih.govibm.com Its activated ester group is highly susceptible to substitution by nucleophiles like alcohols and amines. nih.govrsc.org This reaction is tolerant of a wide range of chemical functionalities, enabling the incorporation of:

Hydrophobic and hydrophilic groups. nih.govibm.com

Reactive functionalities for "click" chemistry. nih.govibm.com

Protected acids, alcohols, and amines. nih.govibm.com

This method provides a straightforward and efficient platform for designing and synthesizing a new generation of innovative and functional polycarbonate-based materials for various applications. nih.gov

Supramolecular Assembly and Coordination Chemistry

The electronic properties and structural rigidity of molecules containing pentafluorophenyl groups make them excellent candidates for studies in supramolecular chemistry and the construction of coordination complexes.

Porphyrins substituted with electron-withdrawing pentafluorophenyl groups have been a focus of extensive research in coordination chemistry. ijesi.org The introduction of these groups alters the electronic properties of the porphyrin ring, influencing the stability and reactivity of its metal complexes. ijesi.orgrsc.org For instance, 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin has been synthesized and complexed with various metal ions, including Fe(III), Cu(II), and Zn(II). rsc.org The coordination of these metal ions was studied to understand its influence on the electronic properties of the porphyrin macrocycle. rsc.org The use of pentafluorophenyl groups also provides a route for further functionalization of the porphyrin periphery through nucleophilic aromatic substitution (SNAr) reactions. ijesi.org

| Porphyrin Ligand | Metal Ion Coordinated |

| 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin | Fe(III), Cu(II), Zn(II) |

| Pyrrolidine-fused chlorin (B1196114) derivative of the above | Fe(III), Cu(II), Zn(II) |

This table summarizes the metal ions used in coordination studies with specific pentafluorophenyl-substituted porphyrins. rsc.org

The interaction between pentafluorophenyl copper ([C₆F₅Cu]₄) and pyridine (B92270) ligands has been investigated to understand its effect on structural features and photophysical properties. acs.orgresearchwithnj.com These studies reveal a fascinating interplay of coordination chemistry and non-covalent interactions that dictate the final supramolecular architecture. acs.orgresearchwithnj.com

The reaction of tetranuclear [C₆F₅Cu]₄ with pyridine in different stoichiometric ratios leads to distinct complexes:

With 2 equivalents of pyridine: A complex is formed that retains the tetranuclear copper framework but incorporates the pyridine ligands. acs.orgresearchwithnj.com The resulting structure features a rhombus-shaped tetracopper core. acs.orgresearchwithnj.com In the solid state, these units assemble into a network structure primarily through arene-arene π-interactions. acs.orgresearchwithnj.com

With 4 equivalents of pyridine: The tetranuclear copper cluster breaks down completely to form a formally dicoordinate species, C₆F₅Cu(py). acs.orgresearchwithnj.com This complex exhibits a different mode of supramolecular assembly, where cuprophilic (Cu···Cu) interactions become dominant, leading to the formation of one-dimensional copper chains with equidistant Cu···Cu contacts of 2.8924(3) Å. acs.orgresearchwithnj.com

Substituents on the pyridine ring can further modify the supramolecular assembly, with structures often dominated by offset perfluoroarene–arene interactions. acs.org

| Complex | Dominant Supramolecular Interaction | Key Structural Feature |

| [C₆F₅Cu]₄(py)₂ (Complex 3 ) | Arene-arene π-interactions | Rhombus-shaped tetracopper core |

| C₆F₅Cu(py) (Complex 4-H ) | Cuprophilic interactions | 1D copper chains (Cu···Cu distance = 2.8924(3) Å) |

| C₆F₅Cu(4-pMe-py) (Complex 4-pMe ) | Offset π-stacking | 1D chains with alternating Cu···Cu distances (3.531(1)/3.698(1) Å) |

This table details the different supramolecular structures formed from pentafluorophenyl copper and pyridine or its derivatives, highlighting the key interactions and structural motifs. acs.orgresearchwithnj.com

Catalytic Roles and Organocatalysis in Organic Reactions

While not typically a catalyst itself, the pentafluorophenyl ester moiety, as found in pentafluorophenyl pyridine-4-carboxylate, plays a crucial role as a highly effective activating group in various organic reactions, particularly in the realm of organocatalysis. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl carbon highly electrophilic and an excellent leaving group, facilitating reactions with nucleophiles.

Pentafluorophenyl esters are used as reactive substrates in cooperative catalytic systems. For example, they have been employed in asymmetric annulation reactions with vinyl aziridines, catalyzed by a combination of an isothiourea (as a Lewis base organocatalyst) and an iridium complex. acs.org In this dual catalytic cycle, the isothiourea activates the pentafluorophenyl ester to form a reactive intermediate, which then undergoes a [3+2] annulation with the iridium-activated vinyl aziridine. acs.org This methodology provides a modular route to access a broad range of optically active γ-lactams in good yields and with high enantioselectivity. acs.org The use of the PFP ester is critical for the efficiency of the organocatalytic step.

Pentafluorophenylammonium Triflate (PFPAT) as a Catalyst for Organic Transformations

Pentafluorophenylammonium triflate (PFPAT), with the chemical formula C₆F₅NH₃OTf, has emerged as a highly efficient, practical, and cost-effective organocatalyst for a variety of significant organic transformations. nbinno.com Its utility is particularly noted in applications aligning with the principles of green chemistry. nbinno.com PFPAT is recognized for being an air-stable, easy-to-handle, metal-free catalyst, which simplifies experimental procedures and ensures cleaner reaction profiles and easier product isolation. nbinno.comresearchgate.net

The catalytic prowess of PFPAT extends across several key reactions, positioning it as a versatile tool in organic synthesis. It effectively promotes esterification, thioesterification, and transesterification reactions, often resulting in good to excellent yields under mild conditions. nbinno.comresearchgate.net Researchers have reported its successful application in the esterification of carboxylic acids with alcohols, the acylation of alcohols, phenols, and amines, and C-acylations of enol silyl (B83357) ethers. researchgate.netnih.gov

Furthermore, PFPAT has demonstrated its efficacy in more complex syntheses. It is used as a catalyst for the formation of macrolactones, which are complex cyclic esters. nbinno.com Its application has also been documented in one-pot condensation reactions and in the synthesis of various heterocyclic compounds, including quinazoline (B50416) derivatives, xanthenes, and chromeno[2,3-d]pyrimidinone derivatives. nih.govasianpubs.org The use of PFPAT can eliminate the need for cumbersome dehydrating apparatuses like the Dean-Stark trap, thereby streamlining the synthesis process. nbinno.com The catalyst is also reusable, although a gradual decline in activity may be observed after several cycles. asianpubs.org

A key advantage of PFPAT is its role in promoting environmentally friendly chemical processes. For instance, it has been used as a catalyst for the synthesis of 2-substituted benzothiazole (B30560) and benzothiazoline (B1199338) derivatives in water, a green solvent. proquest.com This method offers high yields, a cleaner reaction, short reaction times, and simple methodology. nih.gov

Detailed research findings highlight the broad applicability and efficiency of PFPAT as an organocatalyst in various organic transformations.

Table 1: Selected Catalytic Applications of Pentafluorophenylammonium Triflate (PFPAT)

| Reaction Type | Substrates | Catalyst Loading | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Carboxylic acids and alcohols | 1–10 mol% | Mild conditions | Good to excellent | researchgate.net |

| Thioesterification | Carboxylic acids and thiols | 1–10 mol% | Mild conditions | Good to excellent | researchgate.net |

| Transesterification | Carboxylic esters and alcohols | 1–10 mol% | Slight excess of alcohol | Good to excellent | researchgate.net |

| Macrolactone Formation | ω-Hydroxycarboxylic acids | 10 mol% | Not specified | Not specified | researchgate.net |

| Quinazolin-4(3H)-one Synthesis | 2-Aminobenzamides and orthoesters | 20 mol% | Microwave, solvent-free | High yields | asianpubs.org |

| Chromeno[2,3-d] pyrimidinone Synthesis | 2-amino-3-cyano-pyran derivatives and coumarin-3-carboxylic acid | Not specified | Thermally efficient, solvent-free | High yields | nih.gov |

| Benzothiazole Synthesis | 2-Aminothiophenol and various aldehydes | Not specified | Aqueous medium | Good yields | proquest.com |

| Mukaiyama Aldol & Mannich Reactions | Ketene silyl acetals with ketones and oxime ethers | Not specified | Not specified | Not specified | nih.gov |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for pentafluorophenyl pyridine-4-carboxylate, and how do reaction conditions influence yield?

- Answer : Two primary methods are documented:

- Method 1 : Condensation of pyridine-4-carboxylic acid (heterocyclic backbone) with pentafluorophenol (activated ester precursor) under carbodiimide-mediated coupling (e.g., EDC or DCC), yielding ~72% .

- Method 2 : Reaction of pentafluorophenol with pyridine-4-carbonyl chloride (pre-synthesized via thionyl chloride activation), achieving ~97% yield due to reduced side reactions .

- Key variables : Temperature (0–25°C), solvent polarity (dichloromethane vs. DMF), and stoichiometric ratios (excess pentafluorophenol improves esterification efficiency).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use multi-modal characterization:

- NMR : Compare and spectra to reference data (e.g., pentafluorophenyl protons at δ 6.8–7.2 ppm; pyridine protons at δ 8.5–9.0 ppm) .

- XRD : Analyze crystal packing (monoclinic symmetry, unit cell parameters: Å, Å) to confirm planar pyridine-carboxylate geometry .

- Mass spectrometry : Validate molecular ion peaks at m/z 371.25 (M) .

Q. What are the stability considerations for handling and storing this compound?

- Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester bond .

- Solvent compatibility : Avoid polar protic solvents (e.g., water, methanol) to limit ester degradation; use anhydrous DCM or THF for reactions .

Advanced Research Questions

Q. How can mechanistic studies explain the higher yield in Method 2 (pyridine-4-carbonyl chloride route) compared to Method 1?

- Answer : The chloride intermediate bypasses competing acid-catalyzed side reactions (e.g., dimerization of pyridine-4-carboxylic acid). Kinetic studies using -labeled reagents show faster acylation with carbonyl chloride due to superior leaving-group ability (Cl vs. hydroxyl byproducts in Method 1) .

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

- Answer : Contradictions arise from solvent polarity and temperature:

- Polar aprotic solvents (DMF): Promote nucleophilic aromatic substitution (C-F bond activation) at the para-fluorine position.

- Nonpolar solvents (toluene): Favor ester hydrolysis over C-F substitution.

- Validation : Use NMR to track fluorine loss (δ –160 ppm for para-F) during reaction optimization .

Q. How can computational modeling guide the design of derivatives for targeted bioactivity?

- Answer :

- Docking studies : Map the pyridine-carboxylate moiety to ATP-binding pockets (e.g., kinase targets) using software like AutoDock.

- QSAR : Correlate substituent electronegativity (pentafluorophenyl vs. chlorophenyl ) with binding affinity.

- Example : Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate (CHFNO) shows enhanced solubility for in vitro assays .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Parameter | Method 1 (Carbodiimide) | Method 2 (Carbonyl Chloride) |

|---|---|---|

| Yield | 72% | 97% |

| Side Reactions | Carbodiimide adducts | Minimal |

| Purification Difficulty | Moderate (column chromatography) | Low (recrystallization) |

| Reference |

Table 2 : Key Spectral Data for Structural Validation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ –160 ppm (para-F), δ –140 ppm (ortho/meta-F) | |

| XRD | Monoclinic , β = 92.481°, Z = 2 | |

| MS | m/z 371.25 (M) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.